Methyl 4,4,5,5,5-pentafluoropentyl carbonate
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Overview
Description
Methyl 4,4,5,5,5-pentafluoropentyl carbonate is an organofluorine compound with the molecular formula C7H9F5O3. This compound is known for its unique chemical properties, which are attributed to the presence of multiple fluorine atoms. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions are employed, with common catalysts including hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Nucleophilic Substitution: Carbamate or thiocarbonate derivatives.
Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
Methyl 4,4,5,5,5-pentafluoropentyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 4,4,5,5,5-pentafluoropentyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making the carbonate group more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of carbamate and thiocarbonate derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,5,5,5-pentafluoropentyl carbonate
- Propyl 4,4,5,5,5-pentafluoropentyl carbonate
- Butyl 4,4,5,5,5-pentafluoropentyl carbonate
Uniqueness
Methyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific reactivity and stability, which are influenced by the methyl group and the presence of multiple fluorine atoms. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative exhibits different physical properties, such as boiling point and solubility, which can affect its suitability for various applications.
Properties
Molecular Formula |
C7H9F5O3 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
methyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C7H9F5O3/c1-14-5(13)15-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
OYROKLIGAZOWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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